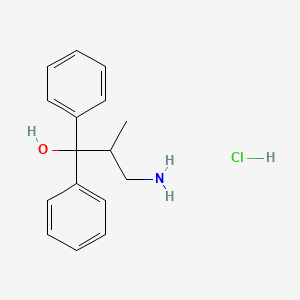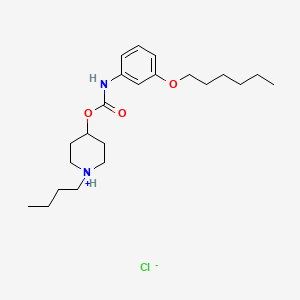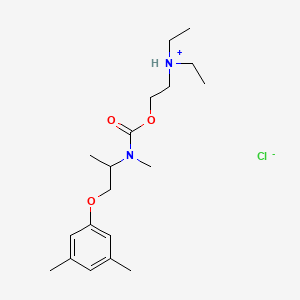
Carbamic acid, N-methyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenoxy group, a carbamoyl group, and a diethylazanium moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-Dimethylphenoxypropan-2-ol: The 3,5-dimethylphenol is then reacted with epichlorohydrin under basic conditions to form the corresponding glycidyl ether.
Carbamoylation: The glycidyl ether is treated with methyl isocyanate to introduce the carbamoyl group, forming 3,5-dimethylphenoxypropan-2-yl-methylcarbamate.
Quaternization: Finally, the carbamate is reacted with diethylamine and hydrochloric acid to form the quaternary ammonium salt, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The diethylazanium moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and carbamoyl compounds.
Scientific Research Applications
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy and carbamoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects. The diethylazanium moiety may enhance the compound’s solubility and cellular uptake, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-carbamoyl]oxyethyl-diethylazaniumchloride: Lacks the methyl group on the carbamoyl moiety.
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-triethylazaniumchloride: Contains an additional ethyl group on the azanium moiety.
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-dimethylazaniumchloride: Has fewer ethyl groups on the azanium moiety.
Uniqueness
2-[1-(3,5-Dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
100836-65-5 |
|---|---|
Molecular Formula |
C19H33ClN2O3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-methylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-7-21(8-2)9-10-23-19(22)20(6)17(5)14-24-18-12-15(3)11-16(4)13-18;/h11-13,17H,7-10,14H2,1-6H3;1H |
InChI Key |
GEASIWHGUXJJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N(C)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


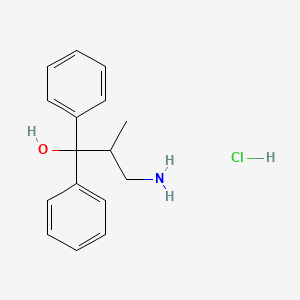

![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

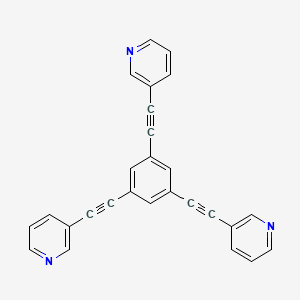
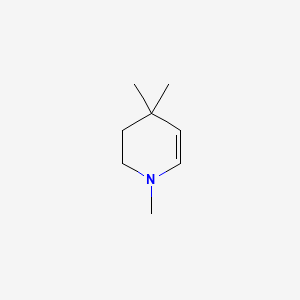
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
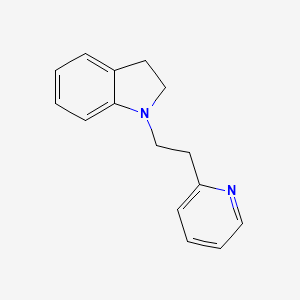
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)
